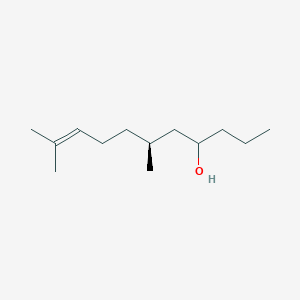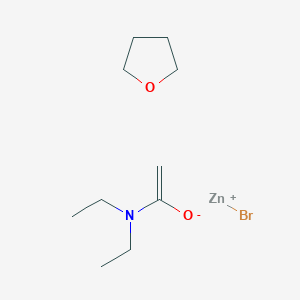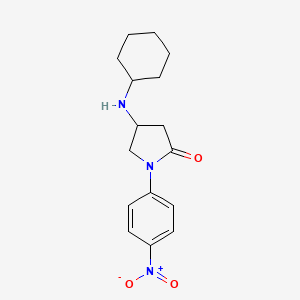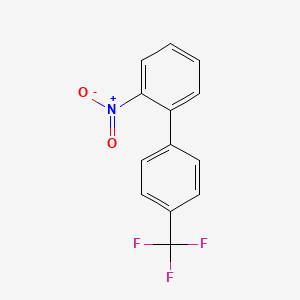
N-(2-Methylphenyl)nitrous amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methylphenyl)nitrous amide: is an organic compound that belongs to the class of nitrosamines. Nitrosamines are known for their diverse applications in organic synthesis and their presence in various industrial processes. This compound is characterized by the presence of a nitroso group attached to an amide, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylphenyl)nitrous amide typically involves the reaction of 2-methylaniline with nitrous acid. The reaction is carried out under acidic conditions, where nitrous acid is generated in situ from sodium nitrite and hydrochloric acid. The reaction proceeds as follows:
2-Methylaniline+Nitrous Acid→N-(2-Methylphenyl)nitrous amide+Water
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions: N-(2-Methylphenyl)nitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst, depending on the nature of the substituent.
Major Products Formed:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted amides depending on the substituent introduced.
科学的研究の応用
N-(2-Methylphenyl)nitrous amide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of N-(2-Methylphenyl)nitrous amide involves its interaction with molecular targets through the nitroso group. The nitroso group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can further react to produce different products, depending on the reaction conditions. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to alterations in their function.
類似化合物との比較
N-Nitrosodimethylamine: Known for its carcinogenic properties and widespread occurrence as a contaminant.
N-Nitrosodiethylamine: Another nitrosamine with similar chemical properties and applications.
N-Nitrosomorpholine: Used in the synthesis of various organic compounds and studied for its biological activities.
Uniqueness: N-(2-Methylphenyl)nitrous amide is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical properties compared to other nitrosamines
特性
CAS番号 |
343929-12-4 |
|---|---|
分子式 |
C7H8N2O |
分子量 |
136.15 g/mol |
IUPAC名 |
N-(2-methylphenyl)nitrous amide |
InChI |
InChI=1S/C7H8N2O/c1-6-4-2-3-5-7(6)8-9-10/h2-5H,1H3,(H,8,10) |
InChIキー |
YAWCUAHXEVKTEZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NN=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14241444.png)
![4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B14241453.png)




![6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate](/img/structure/B14241485.png)
![Silane, [2,2-bis(ethylthio)ethenyl]trimethyl-](/img/structure/B14241491.png)

![2-Pyridin-2-yl-6-[10-(6-pyridin-2-ylpyridin-2-yl)anthracen-9-yl]pyridine](/img/structure/B14241499.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B14241504.png)
![tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B14241507.png)

![12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine](/img/structure/B14241519.png)
